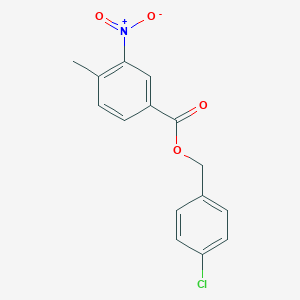
N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as DMNI, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
This compound has also been studied for its potential use as an antimicrobial agent. It has been shown to exhibit activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial drugs.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit DNA synthesis, and disrupt the cell membrane of bacteria and fungi. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide for lab experiments is its high purity and reliability. The synthesis method for this compound has been optimized to produce high yields of pure compound, making it a reliable source for scientific research.
However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in vitro, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One potential avenue of investigation is the development of this compound as a potential cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential as a combination therapy with other cancer drugs.
Another potential direction for research is the development of this compound as a new antimicrobial agent. Further studies are needed to determine the spectrum of activity of this compound against different bacterial and fungal pathogens, as well as its potential as a combination therapy with other antimicrobial drugs.
Overall, this compound is a promising compound for scientific research, with potential applications in cancer research and antimicrobial drug development. Further studies are needed to fully understand its mechanism of action, as well as its safety and efficacy in vivo.
Synthesis Methods
N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-5-nitroimidazole with N-(2,3-dimethylphenyl)glycine. The resulting compound is then treated with acetic anhydride and purified through recrystallization to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source for scientific research.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-4-6-12(10(9)2)16-13(19)8-17-11(3)15-7-14(17)18(20)21/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOONNZYINPBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5784319.png)


![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)

![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)







![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)